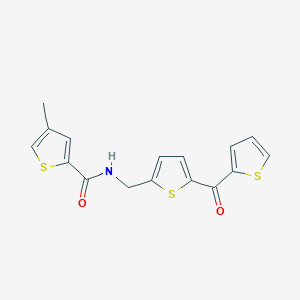

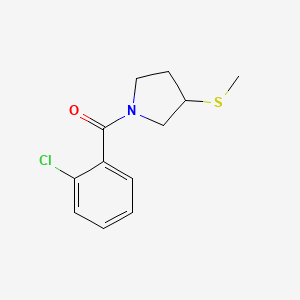

![molecular formula C23H21ClN4O3S2 B2728155 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide CAS No. 1049864-42-7](/img/structure/B2728155.png)

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

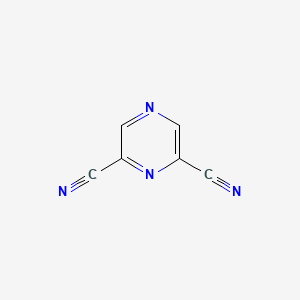

The compound is based upon a benzimidazole thiourea moiety . It has unique properties related to elastase inhibition, free radical scavenging activity, and its DNA binding ability .

Synthesis Analysis

The synthesis of this compound involves the reaction of o-phenylenediamines with carboxylic acids . The reaction occurs readily in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles .Molecular Structure Analysis

The molecular structure of this compound is based on a benzimidazole thiourea moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of o-phenylenediamines with carboxylic acids . This reaction occurs readily in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester .Physical and Chemical Properties Analysis

The compound has a benzimidazole nucleus, which is an important pharmacophore in drug discovery . It is a good bioisostere of naturally occurring nucleotides . The benzimidazole nucleus is known to interact with proteins and enzymes .科学的研究の応用

Synthesis and Biological Activity

The research surrounding N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide predominantly focuses on its synthesis and potential biological activity. Various studies have highlighted the synthesis of related bioactive molecules, demonstrating the compound's relevance in developing pharmacological agents. For instance, the synthesis of bioactive molecules with fluoro substituted benzothiazoles has been explored, underscoring the compound's role in antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009). Moreover, the synthesis of new pyridine derivatives has shown considerable antimicrobial activity, further highlighting the compound's potential in medical research (Patel & Agravat, 2007).

Antimycobacterial Activity

Exploration into the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives has revealed significant antimycobacterial activity. This research path offers promising leads for treating drug-sensitive and resistant strains of Mycobacterium tuberculosis, with some compounds showing exceptional safety indices (Lv et al., 2017).

Synthesis and Cardiac Electrophysiology

Further studies have delved into the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, discovering their potential as selective class III agents for cardiac arrhythmias (Morgan et al., 1990). This research avenue demonstrates the compound's versatility and potential impact on cardiovascular health.

Chemical Synthesis and Material Science

The compound's relevance extends beyond biomedical applications, touching on chemical synthesis techniques and material science. For example, the polycondensation of pyridine-2,6-dicarboxylic acid with various amino compounds has been investigated, showcasing the compound's role in creating polymers with high inherent viscosities and thermal stability (Banihashemi & Eghbali, 1976).

作用機序

The compound has unique properties related to elastase inhibition, free radical scavenging activity, and its DNA binding ability . Most of the synthesized derivatives inhibited the proliferation of HCT116 (human colorectal) cell line to a better extent as compared to 5-fluorouracil used as a standard drug .

特性

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O3S2/c24-20-12-13-21(32-20)33(30,31)28-14-4-3-7-19(28)23(29)25-16-10-8-15(9-11-16)22-26-17-5-1-2-6-18(17)27-22/h1-2,5-6,8-13,19H,3-4,7,14H2,(H,25,29)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVJZKUQIHZMCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)S(=O)(=O)C5=CC=C(S5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728072.png)

![N-[(2-chlorophenyl)methyl]-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2728075.png)

![3-[Pentyl(propyl)amino]propanoic acid;hydrochloride](/img/structure/B2728087.png)

![N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide](/img/structure/B2728094.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2728095.png)